molecular formula C18H26N2O2 B11509485 N-(butan-2-yl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide

N-(butan-2-yl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B11509485
M. Wt: 302.4 g/mol
InChI Key: SYHHETDFFUCRJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(butan-2-yl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure. It is characterized by the presence of a pyrrolidine ring, a phenyl group, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the butan-2-yl and propan-2-yl groups. Common reagents used in the synthesis include butan-2-amine, 4-(propan-2-yl)benzaldehyde, and various catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

N-(butan-2-yl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(butan-2-yl)-2-{[4-(propan-2-yloxy)phenyl]amino}propanamide
  • N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

Uniqueness

N-(butan-2-yl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

N-butan-2-yl-5-oxo-1-(4-propan-2-ylphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C18H26N2O2/c1-5-13(4)19-18(22)15-10-17(21)20(11-15)16-8-6-14(7-9-16)12(2)3/h6-9,12-13,15H,5,10-11H2,1-4H3,(H,19,22)

InChI Key

SYHHETDFFUCRJZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.